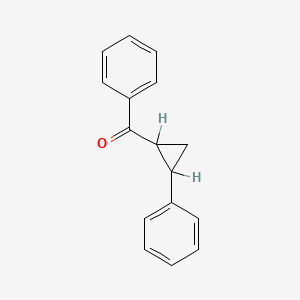

Phenyl(2-phenylcyclopropyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl-(2-phenylcyclopropyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c17-16(13-9-5-2-6-10-13)15-11-14(15)12-7-3-1-4-8-12/h1-10,14-15H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYYQUZSKSMWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80921401 | |

| Record name | Phenyl(2-phenylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1145-91-1, 1145-92-2, 15295-43-9 | |

| Record name | NSC172578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC168921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002920756 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl(2-phenylcyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80921401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of Phenyl 2 Phenylcyclopropyl Methanone

Ring-Opening Reactions of the Cyclopropyl (B3062369) Ketone Framework

The inherent strain of the cyclopropane (B1198618) ring in phenyl(2-phenylcyclopropyl)methanone (B1267766) makes it susceptible to cleavage under various conditions, leading to the formation of a range of carbocyclic and acyclic products. The regioselectivity and stereoselectivity of these ring-opening reactions are highly dependent on the nature of the reagents and catalysts employed.

Acid-Catalyzed Ring-Opening and Cyclization Pathways

In the presence of acid catalysts, this compound undergoes complex rearrangements involving the opening of the cyclopropane ring. These reactions typically lead to a mixture of cyclized and acyclic products, with the product distribution being influenced by the specific reaction conditions and the substitution pattern of the aryl rings.

A significant reaction pathway for aryl cyclopropyl ketones, including this compound, under acidic conditions is their cyclization to form 1-tetralones. This transformation represents a formal intramolecular Friedel-Crafts-type reaction, where the opened cyclopropane ring acts as the alkylating agent for the adjacent phenyl group. The reaction proceeds in the presence of various acid catalysts under relatively mild conditions. The formation of the tetralone framework is a key synthetic route to polycyclic aromatic systems.

Concurrently with the formation of aryl tetralones, the acid-catalyzed reaction of this compound also yields open-chain carbinols. These acyclic products arise from the nucleophilic attack of a solvent molecule, such as water, onto the carbocationic intermediate formed upon ring opening. The ratio of the cyclized tetralone to the acyclic carbinol is dependent on factors such as the nature of the substituents on the aryl ring and the specific acid catalyst used.

The formation of both aryl tetralones and acyclic carbinols from this compound in the presence of acid can be rationalized through a common cationic intermediate. The proposed mechanism initiates with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the cyclopropane ring.

Pathway to Aryl Tetralones (Homo-Nazarov Cyclization): One plausible pathway for the formation of the tetralone involves a homo-Nazarov type cyclization. Following protonation of the carbonyl, the cyclopropane ring undergoes cleavage to form a stabilized benzylic carbocation. This cleavage is facilitated by the participation of the π-electrons of the phenyl group attached to the cyclopropane ring. The resulting carbocationic intermediate can then undergo an intramolecular electrophilic attack on the other phenyl ring (from the benzoyl group), leading to the formation of the six-membered ring of the tetralone. Subsequent deprotonation regenerates the aromaticity of the attacked ring and yields the final tetralone product.

Pathway to Acyclic Carbinols: Alternatively, the carbocationic intermediate generated from the ring-opening of the protonated cyclopropyl ketone can be trapped by a nucleophile present in the reaction medium, most commonly the solvent (e.g., water). This nucleophilic attack leads to the formation of an acyclic carbinol as a byproduct. The regioselectivity of the nucleophilic attack is influenced by the relative stability of the possible carbocationic centers.

Regioselective Ring-Opening with Organometallic Reagents

The reaction of this compound with organometallic reagents provides a versatile and regioselective method for the cleavage of the cyclopropane ring. The choice of the metal and the associated ligands plays a crucial role in determining the outcome of the reaction, allowing for the selective formation of different ring-opened products. These transformations often proceed via the formation of metallacyclic intermediates.

For instance, palladium-catalyzed reactions of aryl cyclopropyl ketones have been shown to yield (E)-1-arylbut-2-en-1-ones stereoselectively. rsc.org The reaction, catalyzed by a Pd(OAc)₂/PCy₃ system, is effective for both phenyl and heteroaryl cyclopropyl ketones. rsc.org

A notable example of organometallic-mediated ring-opening is the nickel-catalyzed borylative cleavage of aryl cyclopropyl ketones using bis(pinacolato)diboron (B136004) (B₂pin₂). This reaction provides a direct route to valuable 4-oxoalkylboronates. The reaction is catalyzed by a nickel(0) species, often generated in situ from Ni(cod)₂ with a suitable ligand, such as an N-heterocyclic carbene (NHC).

The reaction exhibits good functional group tolerance and proceeds under relatively mild conditions. The regioselectivity of the ring opening is a key feature of this transformation, with the less sterically hindered C-C bond of the cyclopropane ring being selectively cleaved.

| Substrate (Aryl Group) | Catalyst System | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Phenyl | Ni(cod)₂ / IMes·HCl | MeOK | 50 | 92 |

| 2-Naphthyl | Ni(cod)₂ / IMes·HCl | MeOK | 50 | 95 |

| 4-MeOC₆H₄ | Ni(cod)₂ / IMes·HCl | MeOK | 50 | 88 |

The proposed mechanism for this transformation involves the oxidative cyclization of the cyclopropyl ketone onto a nickel(0) center to form a nickelacyclobutane intermediate. This is followed by transmetalation with the bis(pinacolato)diboron reagent and subsequent reductive elimination to afford the 4-oxoalkylboronate product and regenerate the active nickel(0) catalyst. Alkyl cyclopropyl ketones have been found to be less reactive in this transformation due to their more electron-rich nature.

Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl Ketones

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of cyclopropyl ketones, such as this compound, these reactions can proceed through various mechanisms, often involving the activation of the cyclopropane ring or a C-H bond adjacent to the carbonyl group. While specific studies on the palladium-catalyzed cross-coupling of this compound are not extensively documented, the reactivity of the broader class of aryl cyclopropyl ketones provides significant insights.

One of the common strategies for the synthesis of aryl cyclopropyl ketones involves the palladium-catalyzed carbonylative cross-coupling reaction between aryl halides and a cyclopropyl source. For instance, the coupling of aryl iodides with tricyclopropylbismuth (B1255716) in the presence of a palladium catalyst and carbon monoxide provides a direct route to various aryl cyclopropyl ketones. nih.gov This methodology highlights the utility of palladium catalysis in constructing the cyclopropyl ketone framework.

Furthermore, direct palladium-catalyzed cross-coupling reactions of cyclopropenyl esters with Csp² iodides have been reported, which proceed via C-H bond activation. scispace.comacs.orgacs.org These reactions, while involving cyclopropene (B1174273) precursors, demonstrate the feasibility of palladium-catalyzed functionalization of strained three-membered rings. Mechanistic studies of these reactions suggest the formation of a cyclopropenylpalladium species following a deprotonation step. acs.org For cyclopropyl ketones, a similar activation of a C-H bond on the cyclopropane ring could potentially lead to cross-coupling products, although this pathway is less common than ring-opening reactions. The efficiency of such reactions is often influenced by the choice of ligand, base, and solvent.

Asymmetric Ring-Opening Reactions

The inherent strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions. When conducted in the presence of a chiral catalyst, these reactions can proceed with high levels of stereocontrol, providing access to enantiomerically enriched products.

Chiral Catalyst-Mediated Ring-Opening with Nucleophiles (e.g., β-Naphthols)

A significant advancement in the reactivity of cyclopropyl ketones is the catalytic asymmetric ring-opening reaction with nucleophiles. A notable example is the reaction with β-naphthols, which is effectively catalyzed by a chiral N,N'-dioxide–scandium(III) complex. rsc.orgresearchgate.net In this transformation, the Lewis acidic scandium complex activates the carbonyl group of the cyclopropyl ketone, facilitating the nucleophilic attack of the β-naphthol. This attack leads to the opening of the three-membered ring and the formation of a new carbon-carbon bond.

The reaction between various aromatic or vinyl substituted cyclopropyl ketones and 2-naphthols has been shown to produce chiral β-naphthol derivatives in good yields and with high enantioselectivities. rsc.org The success of this catalytic system demonstrates its utility for creating chiral building blocks from readily available starting materials.

Enantioselectivity and Diastereoselectivity Control in Ring-Opening

The stereochemical outcome of the ring-opening reaction is a critical aspect, and significant efforts have been directed towards controlling both enantioselectivity and diastereoselectivity. In the chiral N,N'-dioxide–scandium(III) catalyzed ring-opening with β-naphthols, the chiral ligand environment around the metal center dictates the facial selectivity of the nucleophilic attack, leading to high enantiomeric excesses (ee). rsc.org

The reaction of various substituted cyclopropyl ketones with 2-naphthol (B1666908) demonstrates the robustness of this catalytic system in achieving high stereocontrol. The following table summarizes the results for a selection of substrates, highlighting the yields and enantioselectivities achieved.

Table 1: Asymmetric Ring-Opening of Substituted Cyclopropyl Ketones with 2-Naphthol

| Cyclopropyl Ketone Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |

| (E)-(2-Styrylcyclopropyl)(phenyl)methanone | 95 | 96 |

| (4-Chlorophenyl)(2-phenylcyclopropyl)methanone | 92 | 93 |

| (4-Methoxyphenyl)(2-phenylcyclopropyl)methanone | 99 | 97 |

| (Naphthalen-2-yl)(2-phenylcyclopropyl)methanone | 91 | 95 |

| Phenyl(2-(p-tolyl)cyclopropyl)methanone | 93 | 94 |

| Data sourced from a study on the asymmetric ring-opening of cyclopropyl ketones with β-naphthols catalyzed by a chiral N,N′-dioxide–scandium(III) complex. rsc.org |

Cycloaddition Reactions Involving this compound

Cycloaddition reactions provide a powerful means of constructing cyclic molecules. This compound can participate in such reactions, particularly formal [3+2] cycloadditions, where the three-carbon cyclopropane unit combines with a two-atom component to form a five-membered ring.

Formal [3+2] Cycloadditions for Cyclopentane (B165970) Ring System Construction

A novel method for the formal [3+2] cycloaddition of aryl cyclopropyl ketones with olefins has been developed, leading to the synthesis of highly substituted cyclopentane ring systems. nih.govscispace.comacs.orgacs.orgnih.gov This reaction is mechanistically distinct from traditional cycloadditions and relies on the generation of a radical anion intermediate from the aryl cyclopropyl ketone.

Visible Light Photocatalysis in [3+2] Cycloadditions

The key to initiating the formal [3+2] cycloaddition is the one-electron reduction of the ketone, which can be effectively achieved using a photocatalytic system under visible light irradiation. nih.govscispace.comacs.orgacs.orgnih.gov A system comprising Ru(bpy)₃²⁺, La(OTf)₃, and TMEDA has been shown to promote the formation of the cyclopropyl ketyl radical anion. acs.orgnih.gov This radical anion undergoes ring-opening to form a distonic radical anion, which then participates in a cycloaddition with an olefin.

This photocatalytic method allows for the activation of simple aryl cyclopropyl ketones under mild conditions. The reaction of cyclopropyl phenyl ketone with various olefins has been investigated, demonstrating the scope of this transformation for constructing complex cyclopentane frameworks.

Table 2: Visible Light-Promoted [3+2] Cycloaddition of Cyclopropyl Phenyl Ketone with Olefins

| Olefin Partner | Product Yield (%) | Diastereomeric Ratio (dr) |

| Methyl acrylate | 65 | 3:1 |

| Acrylonitrile | 58 | 2:1 |

| Methyl vinyl ketone | 72 | 4:1 |

| Styrene | 55 | 1.5:1 |

| Methacrylonitrile | 45 | 1:1 |

| Data based on a study of [3+2] cycloadditions of aryl cyclopropyl ketones by visible light photocatalysis. acs.org |

Role of Ketyl Radicals and Radical Anion Intermediates

Aryl cyclopropyl ketones, including this compound, are frequently used as probes for single-electron transfer (SET) reactions due to the potential for ring-opening of the cyclopropyl group upon forming a ketyl radical anion intermediate. vt.eduvt.edu The formation of rearranged products is often considered evidence for the presence of these intermediates. vt.edu

Upon single-electron reduction, this compound forms a ketyl radical anion. The stability and subsequent reaction pathways of this intermediate are highly dependent on the substitution of the cyclopropane ring. For unsubstituted or alkyl-substituted aryl cyclopropyl ketones, the corresponding ketyl anions undergo a slow and reversible cyclopropylcarbinyl-type rearrangement. vt.edu However, in the case of trans-1-benzoyl-2-phenylcyclopropane, the presence of the phenyl group on the cyclopropane ring provides significant stabilization to the radical formed upon ring-opening. This leads to a rapid and essentially irreversible unimolecular ring-opening of the ketyl anion. vt.edu

A detailed study of electrolytically generated aryl cyclopropyl ketyl anions revealed that the assumptions of using these substrates as simple SET probes are not always valid. For the ketyl anion of phenyl cyclopropyl ketone itself (lacking the second phenyl group), the equilibrium for ring-opening lies heavily in favor of the closed-ring form. vt.edu In contrast, for the ketyl anion of trans-1-benzoyl-2-phenylcyclopropane (66), the rate of ring-opening is significantly faster. vt.edu

| Compound | Intermediate | Ring Opening Rate Constant (s⁻¹) |

| Phenyl cyclopropyl ketone (28a) | Ketyl Radical Anion (28a·⁻) | ~2.0 |

| trans-1-Benzoyl-2-phenylcyclopropane (66) | Ketyl Radical Anion (66·⁻) | > 10³ |

| Data sourced from a study on the decay of electrolytically generated aryl cyclopropyl ketyl anions. vt.edu |

This rapid ring-opening highlights the crucial role of the phenyl substituent on the cyclopropyl ring in directing the reactivity of the radical anion intermediate. vt.edu Ketyl radicals and their anion counterparts are valuable reactive intermediates that enable umpolung (polarity reversal) reactivity of the carbonyl group and are frequently used in C-C bond formation strategies. nih.gov

Mechanistic Insights into Photoredox Catalysis

Photoredox catalysis provides a powerful method for generating radical intermediates under mild conditions, and it can be applied to transformations involving this compound. In a typical photoredox cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺, is excited by visible light. nih.gov The excited-state photocatalyst can then engage in a single-electron transfer with the substrate.

In the context of cyclopropyl ketones, the photocatalyst can reduce the ketone to a ketyl radical anion. nih.gov For instance, in a process described for enones, an excited photocatalyst is reductively quenched, and the resulting reduced photocatalyst (e.g., Ru(I)) reduces a Lewis-acid-activated ketone to generate a delocalized ketyl radical anion. nih.gov This intermediate can then participate in subsequent reactions like cycloadditions. nih.gov

Another general mechanism in photoredox catalysis involves the generation of radical cations from alkenes, which can then be trapped by nucleophiles. nih.govnih.govfigshare.com While not directly initiating with the ketone, this illustrates the broad utility of photoredox catalysis in generating open-shell intermediates that drive unique chemical transformations. For example, alkene hydrofunctionalization reactions catalyzed by 9-mesityl-10-methylacridinium (B1239669) (Mes-Acr⁺) proceed via alkene cation radical intermediates. nih.govnih.gov A hydrogen atom transfer (HAT) catalyst can operate in a parallel cycle, generating a radical that regenerates the ground-state photocatalyst, completing a net redox-neutral process. nih.gov The rate of such reactions can be influenced by steps like proton transfer. nih.govosti.gov This dual catalytic approach allows for complex transformations under mild photochemical conditions. researchgate.net

Samarium Diiodide (SmI₂) Catalysis in [3+2] Cycloadditions of Alkyl Cyclopropyl Ketones

Samarium diiodide (SmI₂) is a classic single-electron transfer reductant that has been adapted for catalytic formal [3+2] cycloaddition reactions involving cyclopropyl ketones. nih.govacs.orgacs.org These reactions provide an efficient route to complex, sp³-rich cyclopentane structures. nih.govacs.org The general mechanism hinges on a radical relay, where an electron is transferred from the samarium center to the substrate and is subsequently returned in a series of bond-forming and bond-breaking steps. nih.govacs.org

The process begins with the reduction of the cyclopropyl ketone by SmI₂ to form a samarium ketyl radical. This intermediate undergoes ring-opening of the strained cyclopropane to generate a γ-keto radical, which then adds to a tethered or intermolecular alkene or alkyne (the radical acceptor). The resulting radical intermediate undergoes a 5-exo-trig cyclization, followed by a final reduction and protonation or elimination step to yield the cyclopentene (B43876) product and regenerate the Sm(II) catalyst. acs.orgnih.gov

While initial studies focused on more reactive aryl cyclopropyl ketones, recent advancements have enabled the use of less reactive alkyl cyclopropyl ketones. nih.govacs.org A key challenge in SmI₂ catalysis is catalyst deactivation. To overcome this, a substoichiometric amount of metallic samarium (Sm⁰) is used in conjunction with the SmI₂ catalyst. The Sm⁰ is believed to prevent catalyst deactivation by reducing any Sm(III) formed back to the active Sm(II) state, ensuring consistent catalytic performance. nih.govacs.org

| Catalyst System | Substrate | Product Yield (%) |

| SmI₂ (10 mol%) | Alkyl Cyclopropyl Ketone + Enyne | 5 |

| SmI₂ (10 mol%) / Sm⁰ (15 mol%) | Alkyl Cyclopropyl Ketone + Enyne | 70 |

| Data highlights the improvement in yield for the [3+2] cycloaddition upon addition of Sm⁰ to stabilize the SmI₂ catalyst. nih.gov |

Control experiments have confirmed that SmI₂ is the active catalyst, as no product formation occurs with Sm⁰ or SmI₃ alone. nih.govacs.org Computational studies have also provided insight, revealing a link between the conformation of the aryl cyclopropyl ketone and the efficiency of the cross-coupling reaction. acs.org

Other Transformation Pathways of this compound

Nucleophilic Substitution Reactions on Substituted Cyclopropyl Ketones

Cyclopropyl ketones can undergo nucleophilic substitution reactions, often catalyzed by a Lewis acid. nih.gov This reaction represents a fundamental transformation for constructing carbon-carbon or carbon-heteroatom bonds. nih.govmasterorganicchemistry.com For substituted cyclopropyl ketones, the reaction can proceed with high regio- and diastereoselectivity. nih.gov

A key feature of this transformation is that the nucleophilic attack occurs at the most substituted quaternary carbon center of the cyclopropane ring, leading to ring-opening. nih.gov The reaction proceeds with inversion of stereochemistry at this center, a phenomenon attributed to the intermediacy of a bicyclobutonium species. nih.gov This intermediate helps explain both the high regioselectivity and the predictable stereoinvertive outcome. nih.gov

Various nucleophiles, including TMSN₃ (trimethylsilyl azide), TMSBr (trimethylsilyl bromide), and DMPSCl, can be used to prepare tertiary alkyl azides, bromides, and chlorides with excellent diastereopurity. nih.gov The reaction is versatile, accommodating various aryl cyclopropyl ketones with either electron-donating or electron-withdrawing groups, as well as aliphatic ketones. nih.gov

Radical Pathways and Intermediates in this compound Transformations

Beyond the ketyl anion pathways, this compound can engage in other radical-mediated transformations. The presence of the phenyl group on the cyclopropane ring is critical, as it can stabilize radical intermediates formed during reactions. vt.edu

In certain catalytic systems, such as gold nanoparticle-catalyzed silaboration, 2-aryl-substituted cyclopropyl aldehydes undergo a radical clock ring-opening. researchgate.net An intermediate α-cyclopropyl radical rearranges to a more stable benzyl (B1604629) radical. This rearrangement dictates the final product structure, leading to rearranged linear compounds. The involvement of a radical pathway is often confirmed by inhibition of the reaction in the presence of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). researchgate.net

The study of electrolytically generated radical anions of aryl cyclopropyl ketones provides detailed kinetic data on these radical pathways. For the radical anion of trans-1-benzoyl-2-phenylcyclopropane, the ring-opening is rapid (k > 10³ s⁻¹). vt.edu In contrast, the radical anion of phenyl cyclopropyl ketone (without the phenyl substituent on the ring) opens much more slowly (k ≈ 2.0 s⁻¹) and reversibly, with the ring-closed form being heavily favored at equilibrium (K ≈ 4.6 x 10⁻⁸). vt.edu This vast difference in reactivity underscores the profound influence of the 2-phenyl substituent in promoting radical-mediated ring-opening transformations. vt.eduvt.edu

Stereochemical Aspects of Phenyl 2 Phenylcyclopropyl Methanone

Diastereoselectivity in Cyclopropyl (B3062369) Ring Formation

The formation of the cyclopropane (B1198618) ring, often from an α,β-unsaturated ketone precursor like chalcone (B49325), is a critical step where diastereoselectivity must be controlled. The relative orientation of the substituents on the cyclopropane ring, described as cis or trans, is determined during this stage.

The Johnson–Corey–Chaykovsky reaction is a widely utilized method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgmdpi.com This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide, which acts as a methylene-transfer reagent. youtube.comorganic-chemistry.org In the context of synthesizing phenyl(2-phenylcyclopropyl)methanone (B1267766) and its derivatives from chalcones, the Corey-Chaykovsky reaction exhibits a high degree of diastereoselectivity, strongly favoring the formation of the trans-isomer. wikipedia.orgyoutube.com

The mechanism involves a conjugate (1,4-) addition of the ylide to the enone system, followed by an intramolecular ring closure that displaces the sulfoxide (B87167) leaving group. youtube.comorganic-chemistry.org The high trans-selectivity is attributed to the reversibility of the initial nucleophilic addition, which allows for thermodynamic equilibration. The intermediate betaine (B1666868) can exist in two forms, syn and anti. The anti-betaine, which leads to the trans-product, is sterically less hindered and therefore more stable than the syn-betaine. This thermodynamic preference ensures that the reaction proceeds predominantly through the anti-betaine pathway, resulting in the trans-cyclopropane product. wikipedia.org Research on the cyclopropanation of 2-hydroxychalcones has confirmed that this method yields products exclusively as single trans-diastereomers. nih.gov

While Corey-Chaykovsky type reactions generally provide high trans-selectivity, the diastereomeric ratio can be influenced by several factors. Understanding these factors is crucial for optimizing the synthesis to achieve the desired stereochemical outcome.

Ylide and Substrate Stability: The stability of both the sulfur ylide and the enone substrate plays a role in the reversibility of the initial addition step. More stable reactants favor reversibility, allowing for more effective equilibration to the thermodynamically preferred anti-betaine, thus enhancing trans-selectivity. wikipedia.org

Reaction Conditions: Temperature and the specific base and solvent system used can impact selectivity. For instance, in the synthesis of related donor-acceptor cyclopropanes, it was found that controlling the temperature and the quenching procedure was important for achieving a good yield. nih.gov Similarly, in Michael Initiated Ring Closure (MIRC) reactions, which share mechanistic features, reaction conditions are a key variable for controlling selectivity. rsc.org

Steric Hindrance: Increased steric bulk in the betaine intermediate can disfavor its formation and slow the rate-limiting bond rotation required for ring closure. This enhances the opportunity for reversal to the starting materials, leading to higher diastereoselectivity. wikipedia.org

Catalyst Selection: In catalytic versions of cyclopropanation, the choice of catalyst is a dominant factor. The structure of the catalyst can create a specific chiral environment that dictates the facial selectivity of the attack on the substrate. rsc.org

Enantioselective Synthesis of this compound Analogues

Producing a single enantiomer of a chiral compound is a primary goal of modern asymmetric synthesis. For analogues of this compound, this is achieved through several key strategies, including the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic precursors.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

In the synthesis of chiral cyclopropane derivatives, a chiral auxiliary can be attached to the α,β-unsaturated ester or ketone precursor. For example, (-)-8-phenylmenthol (B56881) has been effectively used as a chiral auxiliary in the synthesis of vinylcyclopropane (B126155) derivatives. nih.gov In a reaction between a silylated telluronium allylide and α,β-unsaturated esters derived from (-)-8-phenylmenthol, trans,trans-cyclopropyl esters were obtained with high diastereoselectivity. The bulky chiral auxiliary effectively blocks one face of the double bond, forcing the incoming reagent to attack from the less hindered face, thereby controlling the absolute stereochemistry of the newly formed chiral centers in the cyclopropane ring. nih.gov A similar strategy could be envisioned for the synthesis of enantiomerically enriched this compound analogues.

Asymmetric catalysis is a powerful tool for generating chiral molecules, where a small amount of a chiral catalyst can produce a large quantity of an enantiomerically enriched product.

Asymmetric Cyclopropanation: The asymmetric cyclopropanation of chalcones, the precursors to this compound, has been achieved using various catalytic systems. A notable approach is the phase-transfer catalyzed Michael Initiated Ring Closing (MIRC) reaction between chalcones and bromomalonates. bohrium.comnih.gov Using chiral phase-transfer catalysts derived from cinchona alkaloids, the corresponding cyclopropane products have been synthesized in high yields and with good enantioselectivity. nih.gov The presence of a free hydroxyl group on the cinchona alkaloid catalyst was found to be crucial for achieving high selectivity. bohrium.comnih.gov Organoselenium catalysis has also emerged as a method for the asymmetric cyclopropanation of (E)-chalcones, yielding products with high enantioselectivities. thieme-connect.com

| Catalyst Type | Reactants | Yield (%) | Enantiomeric Ratio / ee (%) | Reference |

|---|---|---|---|---|

| Cinchona Alkaloid PTC | Chalcone and Bromomalonate | Up to 98% | Up to 91:9 e.r. | nih.govnih.gov |

| Chiral Selenium Catalyst | (E)-Chalcone and Benzyl (B1604629) Bromide | Not specified | High enantioselectivities | thieme-connect.com |

| Cupreine Organocatalyst | Conjugated Cyanosulfone | Not specified | Up to 96% ee | rsc.org |

Asymmetric Ring-Opening Reactions: Chiral cyclopropyl ketones are also valuable intermediates that can undergo asymmetric ring-opening reactions to produce other chiral molecules. A chiral N,N'-dioxide-scandium(III) complex has been shown to effectively catalyze the ring-opening of various cyclopropyl ketones with nucleophiles such as β-naphthols, thiols, alcohols, and carboxylic acids. rsc.orgnih.gov These reactions provide access to a diverse range of chiral derivatives in good yields and with high enantioselectivities (up to 97% ee), demonstrating the synthetic utility of the chiral cyclopropyl ketone scaffold. rsc.orgnih.gov

When an enantioselective synthesis is not feasible, the resolution of a racemic mixture is a common alternative. wikipedia.org This process separates a racemate into its constituent enantiomers. For this compound, resolution is typically performed on a precursor, such as racemic trans-2-phenylcyclopropanecarboxylic acid. researchgate.netsigmaaldrich.com

The most common method is diastereomeric salt formation. wikipedia.orglibretexts.org The racemic acid is treated with a single enantiomer of a chiral base (a resolving agent), such as (R)-1-phenylethanamine or naturally occurring alkaloids like brucine (B1667951) and quinine. libretexts.orgresearchgate.net This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities.

| Racemic Precursor | Resolving Agent | Method | Outcome | Reference |

|---|---|---|---|---|

| Racemic cyclopropanecarboxylic acids | (S)-2-(N-benzylamino)butan-1-ol | Diastereomeric salt crystallization in supercritical CO2 | Good enantioselectivities in a single step | researchgate.net |

| Racemic cyclopropanecarboxylic acids | (R)-1-phenylethanamine | Diastereomeric salt crystallization in supercritical CO2 | Pressure, temperature, and density affect purity and selectivity | researchgate.net |

| Racemic Lactic Acid | (S)-1-phenylethylamine | Diastereomeric salt crystallization | Separation of diastereomeric salts | libretexts.org |

| Racemic 2-aryl-2-fluoropropanoic acids | (+)-Benzotetramisole (BTM) | Kinetic resolution via enantioselective esterification | Good to high enantiomeric excesses | mdpi.com |

The differing solubilities allow for the separation of the diastereomeric salts by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a strong acid to break the salt and liberate the enantiomerically pure carboxylic acid. libretexts.org Kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, is another powerful technique. mdpi.com For example, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids has been achieved through enantioselective esterification using a chiral acyl-transfer catalyst, yielding both the unreacted acid and the ester product with high enantiomeric excess. mdpi.com

Conformational Analysis and Stereoisomerism of this compound

The stereochemical characteristics of this compound are a critical aspect of its molecular structure and reactivity. The presence of two stereocenters on the cyclopropane ring (C1 and C2) gives rise to stereoisomerism, while the rotational freedom around the single bonds connecting the phenyl and carbonyl groups leads to a complex conformational landscape.

Impact of Phenyl and Cyclopropyl Ring Interactions on Conformation

The conformation of this compound is primarily dictated by the orientation of the benzoyl group relative to the cyclopropane ring. For cyclopropyl ketones in general, two planar conformations are considered as energy minima: the s-cis (or syn-periplanar) and s-trans (or anti-periplanar) conformations. In the s-cis conformation, the carbonyl bond is eclipsed with one of the adjacent cyclopropyl C-C bonds, whereas in the s-trans conformation, it is anti-periplanar.

Theoretical studies, such as ab initio calculations based on density functional theory (DFT), on related cyclopropyl ketones have shown that the s-cis and s-trans conformers represent the two primary minimum energy states. rsc.org Generally, the s-cis conformer is found to be more stable than the s-trans conformer. rsc.org This preference is attributed to the favorable electronic interactions between the carbonyl group and the cyclopropane ring. The introduction of bulky substituents on either the acyl moiety or the cyclopropane ring tends to further stabilize the s-cis conformation. rsc.org

In the case of this compound, which possesses a phenyl group on the cyclopropane ring and another on the carbonyl group, significant steric and electronic interactions are expected. The trans relationship between the phenyl and benzoyl groups is generally more stable than the cis arrangement due to reduced steric hindrance. The spatial arrangement of these bulky phenyl groups significantly influences the rotational barrier around the C(carbonyl)-C(cyclopropyl) bond and the puckering of the cyclopropane ring itself.

Theoretical and Experimental Approaches to Conformational Preferences

The determination of the conformational preferences of this compound involves a combination of theoretical calculations and experimental techniques.

Theoretical Approaches:

Computational chemistry, particularly using methods like DFT and ab initio calculations, is a powerful tool for exploring the potential energy surface of the molecule. These methods can be used to calculate the relative energies of different conformers and the energy barriers for rotation around key single bonds. For instance, calculations on cyclopropyl methyl ketone have determined that the s-cis conformation is the most stable, with a defined torsion angle. nih.gov Similar computational studies on phenyl cyclopropyl ketones have investigated the impact of the phenyl ring on the stability of the ketyl radical and the subsequent fragmentation of the cyclopropyl ring, highlighting the electronic interplay between the aromatic ring and the cyclopropyl ketone moiety.

Experimental Approaches:

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental method for elucidating the conformational and stereochemical details of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provides crucial information.

The chemical shifts of the cyclopropyl protons and carbons are particularly sensitive to the orientation of the neighboring benzoyl and phenyl groups. For the trans isomer of this compound, the following NMR data in CDCl₃ has been reported:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity and Coupling Constants (J, Hz) |

| ¹H | 7.99 | d, J = 8.0 Hz, 2H |

| 7.57-7.54 | m, 1H | |

| 7.48-7.44 | m, 2H | |

| 7.31 | t, J = 7.7 Hz, 2H | |

| 7.23 | t, J = 6.7 Hz, 1H | |

| 7.18 | d, J = 8.0 Hz, 2H | |

| 2.93-2.88 | m, 1H | |

| 2.73-2.68 | m, 1H | |

| 1.95-1.91 | m, 1H | |

| 1.62-1.54 | m, 1H | |

| ¹³C | 198.6, 140.4, 137.7, 132.9, 128.5, 128.1, 126.6, 126.2, 30.0, 29.3, 19.2 |

Table 1: ¹H and ¹³C NMR Data for trans-Phenyl(2-phenylcyclopropyl)methanone in CDCl₃.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering direct evidence for their spatial proximity and thus helping to define the predominant conformation. For example, NOE correlations between the protons of one phenyl ring and the protons of the other phenyl ring or the cyclopropyl ring would provide strong evidence for a specific folded conformation.

Lanthanide-induced shift (LIS) NMR experiments have also been used historically to determine the conformation of cyclic molecules, including those with ketone functionalities. rsc.orgresearchgate.net This technique involves adding a paramagnetic lanthanide shift reagent to the sample, which coordinates to the ketone's oxygen atom and induces shifts in the NMR signals of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. rsc.orgresearchgate.net By analyzing these induced shifts, the time-averaged conformation of the molecule in solution can be deduced. rsc.orgresearchgate.net

Spectroscopic Characterization Methodologies for Phenyl 2 Phenylcyclopropyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise structure of phenyl(2-phenylcyclopropyl)methanone (B1267766) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecular architecture can be assembled.

The ¹H NMR spectrum of this compound provides key information about the number of different types of protons and their neighboring environments. The spectrum is typically recorded in a deuterated solvent, such as deuterochloroform (CDCl₃).

The aromatic protons, located on the two phenyl rings, resonate in the downfield region of the spectrum, generally between δ 7.15 and 8.05 ppm. rsc.orgrsc.org The protons on the benzoyl group are typically observed at the lower end of this range, with distinct multiplets corresponding to their ortho, meta, and para positions relative to the carbonyl group. rsc.org For instance, the two ortho protons of the benzoyl phenyl ring often appear as a doublet around δ 7.99 ppm. rsc.org The protons of the second phenyl ring attached to the cyclopropane (B1198618) core resonate at slightly higher field strengths. rsc.orgrsc.org

The four protons of the cyclopropyl (B3062369) ring are diastereotopic and exhibit complex splitting patterns in the upfield region of the spectrum, typically between δ 1.50 and 3.00 ppm. rsc.orgrsc.org These protons are chemically non-equivalent and show geminal and vicinal couplings, resulting in multiplets. For the trans isomer, the methine protons (CH) of the cyclopropane ring appear as distinct multiplets, one for the proton adjacent to the phenyl group and one for the proton adjacent to the benzoyl group. rsc.org The methylene (B1212753) protons (CH₂) also appear as separate multiplets. rsc.orgrsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ rsc.orgrsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Benzoyl, 2H) | 7.99 | d | 8.0 |

| Aromatic (Benzoyl, 1H) | 7.57-7.54 | m | - |

| Aromatic (Benzoyl, 2H) | 7.48-7.44 | m | - |

| Aromatic (Phenyl, 2H) | 7.31 | t | 7.7 |

| Aromatic (Phenyl, 1H) | 7.23 | t | 6.7 |

| Aromatic (Phenyl, 2H) | 7.18 | d | 8.0 |

| Cyclopropyl (CH) | 2.93-2.88 | m | - |

| Cyclopropyl (CH) | 2.73-2.68 | m | - |

| Cyclopropyl (CH₂) | 1.95-1.91 | m | - |

Note: Chemical shifts and coupling constants are approximate and may vary slightly depending on the solvent and spectrometer frequency.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. In this compound, a total of 16 carbon signals are expected, although some aromatic signals may overlap.

The most downfield signal corresponds to the carbonyl carbon of the ketone, which typically appears around δ 198.6 ppm due to its deshielded nature. rsc.org The carbon atoms of the two aromatic rings resonate in the range of δ 126.0 to 141.0 ppm. rsc.org The quaternary carbons (to which the phenyl and benzoyl groups are attached) can be distinguished from the protonated aromatic carbons.

The three carbon atoms of the cyclopropane ring are highly shielded and appear in the upfield region of the spectrum. The two methine carbons typically resonate around δ 30.0 and 29.3 ppm, while the methylene carbon is found further upfield at approximately δ 19.2 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 198.6 |

| Aromatic (Quaternary) | 140.4 |

| Aromatic (Quaternary) | 137.7 |

| Aromatic (CH) | 132.9 |

| Aromatic (CH) | 128.5 |

| Aromatic (CH) | 128.1 |

| Aromatic (CH) | 126.6 |

| Aromatic (CH) | 126.2 |

| Cyclopropyl (CH) | 30.0 |

| Cyclopropyl (CH) | 29.3 |

Note: The table lists distinct chemical shifts observed; some aromatic signals may represent more than one carbon atom.

While 1D NMR spectra provide fundamental data, complex molecules like this compound often require advanced 2D NMR techniques for unambiguous assignment of all proton and carbon signals. These experiments correlate signals based on through-bond or through-space interactions.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is used to definitively assign the carbon signal for each protonated carbon by correlating the proton's chemical shift to the carbon's chemical shift.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for identifying quaternary carbons and piecing together the molecular fragments, such as connecting the cyclopropyl ring to the phenyl and benzoyl groups.

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is particularly useful for tracing the proton connectivity within the cyclopropyl ring and within each of the aromatic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is instrumental in determining the stereochemistry of the molecule, for example, confirming the trans relationship of the phenyl and benzoyl groups on the cyclopropane ring by observing the spatial proximity of specific protons. diva-portal.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₆H₁₄O), the calculated exact mass of the sodiated molecule [M+Na]⁺ is 245.0937. rsc.org Experimental HRMS data using electrospray ionization (ESI) have found this value to be 245.0945, confirming the molecular formula with high confidence. rsc.org This precise mass measurement is critical for distinguishing the compound from other isomers or compounds with the same nominal mass.

The method of ionization significantly influences the resulting mass spectrum. ESI is a "soft" ionization technique that typically results in the observation of the protonated [M+H]⁺ or sodiated [M+Na]⁺ molecule with minimal fragmentation. rsc.org This is ideal for confirming the molecular weight.

In contrast, Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable manner. The study of these fragment ions provides a fingerprint that can be used for identification and structural analysis. For trans-2-phenylcyclopropane derivatives, the fragmentation is often dictated by the substituent on the ring. nih.gov Common fragmentation pathways for this compound under EI would likely involve:

Cleavage of the bond between the carbonyl group and the cyclopropane ring, leading to a benzoyl cation (C₆H₅CO⁺, m/z 105).

Fission of the cyclopropane ring, which is characteristic of such structures.

Loss of the entire phenylcyclopropyl group or the phenyl group. The formation of a phenylcyclopropyl cation (m/z 117) or a tropylium ion (m/z 91) from the phenyl-substituted portion is also plausible. nih.gov The nature of the substituent on the cyclopropane ring heavily influences the relative abundances of the molecular ion and various fragment ions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. For this compound, IR spectroscopy is instrumental in confirming the presence of key structural features, notably the carbonyl group and the aromatic rings.

Characteristic Carbonyl and Aromatic C-H Stretches

The IR spectrum of this compound is distinguished by several characteristic absorption bands that signify its core functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically strong and easily identifiable. Due to the conjugation of the carbonyl group with the phenyl ring, this absorption is expected to appear in the range of 1680-1700 cm⁻¹. This is a slightly lower frequency compared to non-conjugated aliphatic ketones, a shift caused by the delocalization of π-electrons between the aromatic ring and the carbonyl group, which weakens the C=O double bond.

Another key set of absorptions relates to the aromatic C-H bonds present in the two phenyl groups. The C-H stretching vibrations for sp²-hybridized carbons in aromatic rings typically appear at wavenumbers above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ region. These peaks are usually of medium to weak intensity. In addition to the stretching vibrations, the aromatic rings give rise to characteristic C=C stretching absorptions within the 1400-1600 cm⁻¹ range. Furthermore, strong C-H out-of-plane bending vibrations can be observed in the 675-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.

The presence of the cyclopropyl group and other aliphatic C-H bonds will result in stretching absorptions in the 2850-3000 cm⁻¹ range. These characteristic peaks collectively allow for the confident identification of the primary functional groups within the this compound structure.

Table 1: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ketone C=O (Aryl) | Stretching | 1700 - 1680 | Strong |

| Aromatic C=C | Stretching | 1600 - 1400 | Medium to Weak |

Correlation of IR Spectra with Theoretical Vibrational Frequencies

To gain a deeper understanding of the vibrational modes observed in the experimental IR spectrum, computational methods are often employed to calculate theoretical vibrational frequencies. Density Functional Theory (DFT) is a common approach for this purpose. By creating a computational model of the this compound molecule, its vibrational modes can be predicted.

These theoretical frequencies are then compared with the experimental IR spectrum. It is common for the calculated wavenumbers to be slightly different from the experimental values. These discrepancies can arise from several factors, including the fact that theoretical calculations often model an isolated molecule in the gas phase, whereas experimental spectra are typically recorded on solid or liquid samples where intermolecular interactions occur. Other factors include the choice of the basis set and the neglect of vibrational anharmonicity in the theoretical model.

To improve the correlation, the calculated frequencies are often multiplied by a scaling factor. This process helps to account for the systematic errors inherent in the computational method. The comparison allows for a more precise assignment of each absorption band in the experimental spectrum to a specific molecular vibration. This detailed assignment confirms the molecular structure and provides insights into the molecule's conformational properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying the absorption of UV or visible light. For this compound, this technique is valuable for analyzing its chromophoric system and for practical applications such as monitoring chemical reactions.

Electronic Transitions and Chromophoric Analysis

The chromophores in this compound are the parts of the molecule that absorb UV light, specifically the benzoyl group and the phenyl group. These aromatic systems contain π-electrons that can be excited to higher energy orbitals. The UV-Vis spectrum of an aryl ketone like this compound is expected to show absorptions corresponding to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically characterized by high molar absorptivity (ε). For the phenyl and benzoyl groups, these transitions are expected to produce strong absorption bands in the UV region.

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital of the carbonyl group. These are lower-energy transitions and result in a weaker absorption band at a longer wavelength compared to the π → π* transitions.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often described in terms of the orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The solvent in which the spectrum is recorded can influence the position of these absorption bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

|---|---|---|---|

| π → π* | Phenyl & Benzoyl groups | 200 - 280 | High |

UV-Vis Spectroscopy for Monitoring Reactions (e.g., TLC Visualization)

A significant practical application of the UV-active nature of this compound is in monitoring the progress of chemical reactions using Thin-Layer Chromatography (TLC). Because the compound contains conjugated and aromatic systems, it strongly absorbs UV light.

TLC plates are often coated with a fluorescent indicator that glows under short-wave UV light (typically at 254 nm). When a TLC plate containing a spot of a UV-absorbing compound like this compound is exposed to this UV light, the compound quenches the fluorescence. This quenching effect causes the spot to appear dark against the bright, fluorescent background, allowing for easy visualization of its position on the plate. This non-destructive method is routinely used to track the consumption of reactants and the formation of products during a chemical synthesis, helping to determine when a reaction is complete.

Theoretical and Computational Investigations of Phenyl 2 Phenylcyclopropyl Methanone

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations have proven to be an invaluable tool for understanding the fundamental characteristics of Phenyl(2-phenylcyclopropyl)methanone (B1267766) at the molecular level.

Density Functional Theory (DFT) is a widely employed computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to calculate its electronic energy. For this compound, various levels of theory and basis sets have been utilized to achieve accurate predictions of its structural parameters.

Commonly used DFT functionals and basis sets for molecules of this nature include:

| Functional | Basis Set | Application |

| B3LYP | 6-31+G* | Calculation of activation energies for ring-opening reactions of the radical anion. |

| ωB97xD | def2SVP | Geometry optimization of the ground state. |

| UB3LYP | 6-31+G(d) | Gas-phase electronic and Gibbs free energy calculations. |

| SMD(CH2Cl2)-UB3LYP-D3(BJ) | 6-311++G(3df,3pd) | Solvated electronic and Gibbs free energy calculations in dichloromethane. |

These calculations typically reveal a trans configuration of the phenyl and benzoyl groups relative to the cyclopropane (B1198618) ring as the most stable isomer, consistent with experimental observations. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformational preferences and steric interactions.

The relative orientation of the phenyl and benzoyl substituents with respect to the cyclopropane ring gives rise to different conformers. Computational studies can map the potential energy surface of the molecule as a function of the rotation around key single bonds, such as the C-C bonds connecting the substituents to the cyclopropane ring.

While specific detailed conformational energy landscapes for this compound are not extensively reported in the provided context, such studies would typically involve systematically rotating these bonds and calculating the energy at each step. The resulting energy profile would reveal the low-energy conformers (local minima) and the energy barriers (transition states) that separate them. These barriers to interconversion are critical for understanding the molecule's dynamic behavior and the accessibility of different reactive conformations. For instance, the photoisomerization of trans-1-benzoyl-2-phenylcyclopropane to the cis isomer involves overcoming such conformational and electronic barriers.

The electronic properties of this compound are governed by the distribution of its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key determinants of the molecule's reactivity.

Computational analyses would typically show the HOMO localized on the phenyl and cyclopropyl (B3062369) moieties, reflecting their electron-donating character. Conversely, the LUMO is generally centered on the benzoyl group, specifically the carbonyl, which acts as an electron-accepting region. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and its susceptibility to electronic excitation.

Analysis of the electron density distribution reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the oxygen atom of the carbonyl group possesses a high electron density, making it a primary site for electrophilic attack or coordination to Lewis acids. The strained bonds of the cyclopropane ring also exhibit unique electronic characteristics that influence its reactivity.

Computational Studies of Reaction Mechanisms

Computational chemistry plays a pivotal role in elucidating the detailed pathways of chemical reactions involving this compound, including the identification of transient intermediates and transition states.

A significant area of computational investigation for this molecule has been the mechanism of cyclopropane ring-opening. For instance, the decay of the radical anion of trans-1-benzoyl-2-phenylcyclopropane has been shown through computational studies to be a first-order process. acs.org The calculations support a mechanism involving a rate-limiting cleavage of one of the cyclopropyl carbon-carbon bonds to form a more stable, open-chain radical anion.

DFT calculations are instrumental in locating the transition state structures for such processes. The transition state represents the highest energy point along the reaction coordinate and its structure provides insight into the bonding changes that occur during the reaction. The calculated activation energy (the energy difference between the reactant and the transition state) can be correlated with the experimentally observed reaction rate.

Computational studies have also been used to support experimental findings in reactions such as the photoisomerization of the trans isomer to the cis isomer, which proceeds via the rupture of the cyclopropane ring.

Computational methods can be powerful predictive tools for understanding the regioselectivity and stereoselectivity of reactions involving this compound. By calculating the activation energies for different possible reaction pathways leading to various regioisomers or stereoisomers, the most favorable pathway can be identified.

For donor-acceptor cyclopropanes like this compound, nucleophilic attack on the cyclopropane ring can occur at different carbon atoms. DFT calculations can help predict the preferred site of attack by modeling the transition states for each possibility. unistra.fr The regioselectivity is often influenced by a combination of steric and electronic factors, which can be dissected and quantified through computational analysis. For example, in Lewis acid-catalyzed reactions, calculations can model the coordination of the Lewis acid to the carbonyl oxygen and its subsequent influence on the electronic structure and reactivity of the cyclopropane ring, thereby explaining the observed regiochemical outcome.

Radical Intermediate Characterization (e.g., Cyclopropyl Ketyl Radicals)

The formation of radical intermediates is a critical aspect of the reactivity of cyclopropyl ketones. In the case of this compound, the formation of a cyclopropyl ketyl radical would be a key step in many of its chemical transformations. Computational studies on analogous systems, such as phenyl cyclopropyl ketone, have shown that the reactivity of these species is enhanced by the stabilization of the ketyl radical through conjugation with the aromatic ring. This stabilization also promotes the subsequent fragmentation of the cyclopropyl ring.

A detailed computational characterization of the cyclopropyl ketyl radical of this compound would involve calculations of its electronic structure, spin density distribution, and thermodynamic stability. Techniques such as Density Functional Theory (DFT) would be employed to model the geometry and energetics of the radical. Furthermore, simulation of Electron Paramagnetic Resonance (EPR) parameters, including g-values and hyperfine coupling constants, would provide valuable data for the experimental identification and characterization of this transient species.

Spectroscopic Simulations and Interpretation

Computational spectroscopy is a powerful tool for the analysis and interpretation of experimental spectra. For this compound, theoretical simulations can provide insights into its NMR, IR, and UV-Vis spectra.

Prediction of NMR Chemical Shifts and Coupling Constants

While experimental NMR data for this compound are available, computational predictions can aid in the definitive assignment of signals and provide a deeper understanding of the molecule's electronic structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

By comparing the calculated NMR parameters with experimental values, researchers can validate the computed molecular geometry and gain confidence in the theoretical model. Discrepancies between computed and experimental data can also point to interesting conformational or electronic effects.

Table 1: Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.99 (d, J = 8.0 Hz, 2H) | 198.6 (C=O) |

| Aromatic CH | 7.57-7.54 (m, 1H) | 140.4 |

| Aromatic CH | 7.48-7.44 (m, 2H) | 137.7 |

| Aromatic CH | 7.31 (t, J = 7.7 Hz, 2H) | 132.9 |

| Aromatic CH | 7.23 (t, J = 6.7 Hz, 1H) | 128.5 |

| Aromatic CH | 7.18 (d, J = 8.0 Hz, 2H) | 128.1 |

| Cyclopropyl CH | 2.93-2.88 (m, 1H) | 126.6 |

| Cyclopropyl CH | 2.73-2.68 (m, 1H) | 126.2 |

| Cyclopropyl CH | 1.95-1.91 (m, 1H) | 30.0 |

| Cyclopropyl CH₂ | 1.62-1.54 (m, 1H) | 29.3 |

| 19.2 |

Source: Supporting Information for "Visible-light-induced triple catalysis for a ring-opening cyanation of cyclopropyl ketones". Data recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Simulation of IR and UV-Vis Spectra to Aid Experimental Assignment

Theoretical simulations of vibrational and electronic spectra are invaluable for interpreting experimental data. DFT calculations can predict the infrared (IR) spectrum of this compound by computing its vibrational frequencies and intensities. These calculated spectra can then be compared with experimental IR data to assign specific vibrational modes to the observed absorption bands.

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions between molecular orbitals, including their energies and oscillator strengths. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and help to understand the nature of the electronic excitations, such as π-π* or n-π* transitions, which are characteristic of conjugated ketone systems.

Molecular Modeling in Materials Science Applications

The unique structural and electronic features of this compound could make it a candidate for investigation in materials science. Molecular modeling plays a crucial role in predicting the potential of new molecules for various applications.

Computational Assessment of Optical and Electronic Properties

For materials science applications, the optical and electronic properties of a molecule are of paramount importance. Computational methods can be used to assess these properties for this compound. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's electronic band gap, which is a key parameter for electronic materials.

Furthermore, the response of the molecule to an external electric field can be calculated to determine its linear and nonlinear optical (NLO) properties. Parameters such as polarizability (α) and first-order hyperpolarizability (β) can be computed to evaluate the potential of this compound for use in NLO materials, which have applications in technologies like optical switching and frequency conversion.

Synthetic Utility and Potential Applications of Phenyl 2 Phenylcyclopropyl Methanone

Phenyl(2-phenylcyclopropyl)methanone (B1267766) as a Versatile Synthetic Intermediate

The unique structural and electronic features of this compound make it a powerful tool for synthetic chemists. Its ability to undergo ring-opening reactions and participate in various transformations allows for the construction of intricate molecular architectures.

Building Block for Complex Carbon Frameworks

The strained cyclopropane (B1198618) ring of this compound is susceptible to cleavage under various conditions, providing a pathway to more complex carbon skeletons. This reactivity is harnessed in hydrogen borrowing catalysis, where cyclopropyl (B3062369) ketones can be functionalized through a homoconjugate addition sequence. acs.org This process allows for the introduction of a variety of carbon-based and heteroatom nucleophiles, effectively opening the cyclopropane ring to generate more elaborate ketone structures. acs.org This strategy complements other synthetic methods by providing access to functionalized ketones with an α-branched center. acs.org

Furthermore, the reactivity of aryl cyclopropyl ketones in SmI2-catalyzed intermolecular coupling reactions with alkenes or alkynes provides an efficient route to diverse five-membered ring-containing molecular architectures. nih.gov These formal [3+2] cycloadditions demonstrate the utility of the cyclopropyl ketone moiety as a three-carbon building block for constructing complex, sp3-rich products. nih.gov

Precursor in the Synthesis of Carbocyclic Systems (e.g., Cyclopentanes, Tetralones)

This compound and its derivatives are valuable precursors for the synthesis of various carbocyclic systems, most notably cyclopentanes and tetralones.

The synthesis of cyclopentanes can be achieved through catalytic formal [3+2] cycloadditions of alkyl cyclopropyl ketones with alkenes and alkynes. nih.gov These reactions, often catalyzed by SmI2, efficiently deliver complex, sp3-rich cyclopentane (B165970) products. nih.gov

A significant application of aryl cyclopropyl ketones is their acid-catalyzed cyclization to form 1-tetralones. rsc.org This reaction proceeds under mild conditions using a variety of acid catalysts. rsc.org The mechanism involves a cationic intermediate, and the efficiency of the cyclization can be influenced by the substituents on the aryl ring. rsc.org This method provides a direct route to the tetralone core, a structural motif present in numerous natural products and biologically active molecules. semanticscholar.org

| Starting Material | Reagent/Catalyst | Product | Reference |

| Aryl cyclopropyl ketone | Acid catalyst | 1-Tetralone | rsc.org |

| Alkyl cyclopropyl ketone | SmI2 | Cyclopentane derivative | nih.gov |

Utility in the Construction of Functionalized Alkylboronates

The ring-opening of aryl cyclopropyl ketones can be coupled with borylation to generate synthetically useful functionalized alkylboronates. Specifically, nickel-catalyzed borylative ring-opening of aryl cyclopropyl ketones with bis(pinacolato)diboron (B136004) yields 4-oxoalkylboronates. This reaction is efficient and proceeds under relatively mild conditions. The choice of ligand for the nickel catalyst, such as IMes·HCl, has been shown to be crucial for achieving high yields.

This method provides a versatile approach to functionalized alkylboronates, which are valuable intermediates in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. The reaction tolerates various substituents on the aryl ring of the cyclopropyl ketone.

Role in the Synthesis of Structurally Diverse Organic Compounds

The versatility of this compound extends to its use in preparing a range of derivatives and its potential contribution to the synthesis of molecules with specific functions.

Preparation of this compound Derivatives with Modified Functional Groups

A variety of this compound derivatives with modified functional groups can be synthesized, expanding the scope of its applications. These modifications can be introduced on the phenyl rings or by altering the core structure.

For instance, derivatives with substituents on the phenyl rings, such as dimethylamino groups, can be prepared. The synthesis of trans-(4-(Dimethylamino)phenyl)(2-phenylcyclopropyl)methanone has been reported, starting from 4-dimethylamino benzaldehyde (B42025) and acetophenone (B1666503) via an aldol (B89426) condensation to form a chalcone (B49325), followed by a Corey-Chaykovsky reaction. daniisler.ch Other derivatives, such as those containing a naphthalen-2-yl group instead of a phenyl group, have also been synthesized and characterized. rsc.org

The table below summarizes some of the synthesized derivatives and their starting materials.

| Derivative | Starting Materials | Key Reaction Type | Reference |

| trans-(4-(Dimethylamino)phenyl)(2-phenylcyclopropyl)methanone | 4-dimethylamino benzaldehyde, Acetophenone, Trimethylsulfoxonium (B8643921) iodide | Aldol Condensation, Corey-Chaykovsky Reaction | daniisler.ch |

| Naphthalen-2-yl(2-phenylcyclopropyl)methanone | Naphthalen-2-yl chalcone, Trimethylsulfoxonium iodide | Corey-Chaykovsky Reaction | rsc.org |

| (2-Nitrophenyl)(phenyl)methanone | Not specified | Not specified | bldpharm.com |

Contribution to the Synthesis of Molecules for Molecular Recognition Studies

While direct studies detailing the use of this compound in synthesizing molecules for molecular recognition are not extensively documented in the reviewed literature, its structural features suggest potential applications in this field. Molecular recognition relies on the specific interaction between a host and a guest molecule, often driven by complementary shapes, sizes, and electronic properties. rsc.orgmdpi.com

The rigid and well-defined three-dimensional structure of the 2-phenylcyclopropyl moiety could serve as a key element in the design of chiral selectors or host molecules. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, which involves coupling with chiral 2-phenylcyclopropane-1-carboxylic acids, highlights the use of the phenylcyclopropyl group in constructing complex chiral molecules. nih.gov Such molecules, with their defined stereochemistry, are essential for enantioselective recognition processes.

Furthermore, the concept of using cyclopropyl groups as "tunable sensors" in radical recognition assays has been explored computationally. nih.gov This suggests that the reactivity of the cyclopropane ring could be exploited to design molecules that respond selectively to specific analytes, a key principle in molecular sensing and recognition. The ability to introduce various functional groups onto the phenyl rings of this compound provides a means to fine-tune the binding properties of potential host molecules derived from it.

Potential Contributions to Materials Science

The unique structural architecture of this compound, which incorporates a cyclopropane ring that constrains the conformation of the α,β-unsaturated ketone system, suggests its potential for applications in materials science. This is largely predicated on the well-documented optical and electronic properties of the broader class of chalcones and their derivatives, to which this compound is structurally related.

Exploration of Optical and Electronic Properties in this compound Scaffolds

The investigation into the optical and electronic properties of scaffolds related to this compound, particularly chalcones, has revealed significant potential for applications in nonlinear optics (NLO). Chalcones, characterized by an α,β-unsaturated keto group linking two aromatic rings, possess an inherent π-electron system that is crucial for their NLO activity. researchgate.net The efficiency of these materials is often dictated by the presence of electron-donating and electron-accepting groups on the aromatic rings, which can enhance the molecule's second-order hyperpolarizability. researchgate.net

Research has shown that the design of chalcone-based NLO chromophores can be optimized by considering several structural factors. For instance, an alkene bridge has been found to be a more effective linker than an alkyne bridge due to the higher degree of conjugation in ethylene-linked π systems. researchgate.net Furthermore, the nature of the donor and acceptor groups plays a pivotal role, with diaryl and dialkyl donors being more effective than oxygen-based donors. researchgate.net The substitution pattern, such as D-π-A (donor-π-acceptor), is a key determinant of the NLO response.

In the context of this compound, the two phenyl rings and the carbonyl group form a conjugated system. The cyclopropane ring, while interrupting full planarity, imparts a rigid conformation that can influence the electronic communication between the aromatic moieties. The exploration of derivatives of this scaffold, by introducing various donor and acceptor substituents onto the phenyl rings, could lead to the fine-tuning of its optical and electronic characteristics.

A study on a series of chalcone derivatives demonstrated that their third-order NLO properties, investigated using the Z-scan technique, are dependent on the electronic nature of the substituents. researchgate.net Molecules with strong electron-donating groups exhibited a significant nonlinear refractive index. researchgate.net These compounds also displayed strong two-photon absorption, a property valuable for applications such as optical limiting. researchgate.net

The table below summarizes the nonlinear optical properties of some representative chalcone derivatives, illustrating the impact of substituent effects.

| Compound | Technique | Key Finding | Reference |

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (MPSP) in DMSO | Z-scan | The HRS first hyperpolarizability values for MPSP are greater than those for the nitro-substituted analogue (NPSP) at several studied frequencies, indicating better NLO properties in most cases. rsc.org | rsc.org |

| (E)-3-(3-nitrophenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one (NPSP) in DMSO | Z-scan | Exhibits a good second-order NLO response under external fields, with the nearly flat chalcone backbone contributing to these properties. rsc.org | rsc.org |

| Chalcone derivative with a high electron donor substituent | Z-scan | The largest measured nonlinear refractive index (n2) was -2.033 × 10−11 esu. These molecules also show strong two-photon absorption and are interesting for optical limiting of nanosecond laser pulses at 532 nm. researchgate.net | researchgate.net |